molecular formula C7H15NO2 B13242910 6-Aminoheptanoic acid

6-Aminoheptanoic acid

Cat. No.: B13242910
M. Wt: 145.20 g/mol
InChI Key: NWMZFMZOYYFQKQ-UHFFFAOYSA-N
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Description

6-Aminoheptanoic acid, also known as 6-aminohexanoic acid, is a derivative and analogue of the amino acid lysine. It is a compound with the molecular formula C7H15NO2 and a molecular weight of 145.20 g/mol. This compound is known for its role as an effective inhibitor of enzymes that bind to lysine residues, such as proteolytic enzymes like plasmin, which is responsible for fibrinolysis .

Preparation Methods

Synthetic Routes and Reaction Conditions: 6-Aminoheptanoic acid can be synthesized through the hydrolysis of ε-caprolactam under acidic or basic conditions. The hydrolysis process involves breaking the ring structure of ε-caprolactam to form the linear this compound. The reaction typically requires the use of ion exchange resins for purification, resulting in the acid being obtained in the form of a salt .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of biotechnological methods. For example, the biosynthesis of this compound can be achieved using strains of Pseudomonas taiwanensis VLB120, which convert cyclohexane to ε-caprolactone, followed by further conversion to this compound using Escherichia coli JM101 strains .

Chemical Reactions Analysis

Types of Reactions: 6-Aminoheptanoic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol group.

    Substitution: The amino group can participate in substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like acyl chlorides and anhydrides can be used for substitution reactions involving the amino group.

Major Products Formed:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of amides, esters, or other derivatives depending on the substituent introduced.

Scientific Research Applications

6-Aminoheptanoic acid has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 6-aminoheptanoic acid involves its ability to bind to the lysine binding sites of enzymes such as plasminogen and plasmin. By binding to these sites, it prevents the conversion of plasminogen to plasmin, thereby inhibiting fibrinolysis. This action is particularly useful in controlling excessive bleeding by promoting clot stability .

Comparison with Similar Compounds

    6-Aminocaproic acid (ε-aminocaproic acid): Another lysine analogue with similar antifibrinolytic properties.

    Aminocaproic acid: Used in similar medical applications to control bleeding.

Comparison: 6-Aminoheptanoic acid is unique in its slightly longer carbon chain compared to 6-aminocaproic acid, which may influence its binding affinity and specificity for certain enzymes. This slight structural difference can result in variations in its effectiveness and applications in different contexts .

Properties

Molecular Formula

C7H15NO2

Molecular Weight

145.20 g/mol

IUPAC Name

6-aminoheptanoic acid

InChI

InChI=1S/C7H15NO2/c1-6(8)4-2-3-5-7(9)10/h6H,2-5,8H2,1H3,(H,9,10)

InChI Key

NWMZFMZOYYFQKQ-UHFFFAOYSA-N

Canonical SMILES

CC(CCCCC(=O)O)N

Origin of Product

United States

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